2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
CAS No.:
Cat. No.: VC14801059
Molecular Formula: C19H12ClN3O3S
Molecular Weight: 397.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H12ClN3O3S |
|---|---|
| Molecular Weight | 397.8 g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)methyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
| Standard InChI | InChI=1S/C19H12ClN3O3S/c20-15-4-2-1-3-12(15)10-23-17(25)13-6-5-11(9-14(13)18(23)26)16(24)22-19-21-7-8-27-19/h1-9H,10H2,(H,21,22,24) |
| Standard InChI Key | QQHPETSOUSMJBT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)Cl |
Introduction
Structural and Chemical Properties
Molecular Composition and Key Features
The compound’s 1,3-dioxoisoindole moiety contributes to its planar aromatic structure, while the thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing reactivity. The 2-chlorobenzyl group provides steric bulk and electronic effects, influencing solubility and binding affinity.
Spectral and Physicochemical Data
Limited experimental data are available, but computational models suggest:
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UV-Vis Absorption: Likely absorbance in the 250–350 nm range due to aromatic π-π* transitions.
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NMR Signatures: Distinct signals for the thiazole protons (δ 6.5–7.5 ppm) and chlorobenzyl aromatic protons (δ 7.2–7.8 ppm) .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of this compound typically involves:
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Core Formation: Construction of the 1,3-dioxoisoindole framework via cyclization reactions.
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Thiazole Introduction: Coupling of the thiazole-2-amine moiety to the isoindole core.
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Chlorobenzyl Substitution: Alkylation or Friedel-Crafts-type reactions to attach the 2-chlorobenzyl group .
Key Reagents and Conditions
Optimal yields depend on solvent polarity and temperature control. Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperatures between 60–100°C are often employed.
Biological Activity and Applications
Mechanistic Insights
Comparative Analysis with Structurally Related Compounds
Challenges and Future Directions
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Synthetic Optimization: Scalability of multi-step synthesis requires further refinement.
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Biological Profiling: In vitro assays for specific targets (e.g., HDACs, kinases) are needed.
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Structure-Activity Relationships (SAR): Modifying the chlorobenzyl or thiazole groups may enhance efficacy.
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